molecular formula C15H17NO5 B1317536 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 51814-19-8

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No. B1317536
CAS RN: 51814-19-8
M. Wt: 291.3 g/mol
InChI Key: FRNZCPLVDNHRIH-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5 . It is used as a chemical intermediate .


Synthesis Analysis

The synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate involves the reaction with sodium ethanolate in ethanol for 2 hours under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI code for this compound is 1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.273±0.06 g/cm3, a predicted boiling point of 433.1±45.0 °C, and a predicted vapor pressure of 1.05E-07mmHg at 25°C . It also has a refractive index of 1.552 .

Scientific Research Applications

Supramolecular Arrangements

Research on analogues of 3-oxopyrrolidines, which share structural similarities with "1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate," has demonstrated their capability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions, such as CH⋯O and CH⋯π, despite the lack of a hydrogen bond donor and acceptor system. This indicates a potential for constructing fascinating supramolecular structures through various weak interactions (Samipillai et al., 2016).

Nootropic Agents Synthesis

Another study explored the synthesis of nootropic agents using 1,4-disubstituted 2-oxopyrrolidines, including compounds similar to "1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate." This research underscores the potential of these compounds in the development of new nootropic drugs, highlighting the versatility of the 2-oxopyrrolidine scaffold in medicinal chemistry (Valenta et al., 1994).

Synthesis and Pharmacological Activity

Further investigations into ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, which are structurally related to "1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate," have revealed their synthesis and potential pharmacological activities. One compound exhibited antiradical activity superior to the reference drug trolox and anti-inflammatory activity greater than diclofenac sodium, suggesting significant therapeutic potential (Zykova et al., 2016).

Functionalized [1,4]-Thiazines Synthesis

The stereoselective synthesis of highly functionalized [1,4]-thiazines through a one-pot, four-component tandem reaction showcases the chemical versatility of compounds structurally related to "1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate." This process highlights the scaffold's potential in creating diverse and complex molecules with potential application in drug development and materials science (Indumathi et al., 2007).

Safety And Hazards

The compound is classified as an irritant. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If contact occurs, it is recommended to rinse with plenty of water and seek medical attention .

properties

IUPAC Name

1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZCPLVDNHRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567416
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

CAS RN

51814-19-8
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a suspension of potassium t-butoxide (2.52 g, 22.4 mmol, 1.4 equiv.) in toluene (50 mL) at 0° C. under nitrogen, was added diester 70 (5.41 g, 16 mmol) in toluene (10 mL) over a 10 min period. The solution was stirred for 30 min at 0° C. and 2 mL of glacial acetic acid was added, immediately followed by 10 g of NaH2PO4.H2O in 100 mL of ice-cold water. The resultant mixture was extracted with chloroform (3×150 mL), and the combined organic extracts were washed twice with phosphate buffer (2×25 mL, pH=7.0), dried over anhydrous sodium sulfate and evaporated to dryness. The residue was dissolved in toluene (200 mL), cooled to 0° C., and extracted with cold pH 9.5 carbonate buffer (3×150 mL). The aqueous extracts were converted to pH 3 with phosphoric acid, and extracted with chloroform (5×125 mL) which were combined, dried, and evaporated to a afford keto ester 71 (2.2 g, 42%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4.H2O
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate (26.8 g, 79.5 mmol) in ethanol (200 mL), sodium ethoxide (20% solution in ethanol, 40.6 mL, 119.3 mmol) was added, and the mixture was heated under reflux for 2 hours. After concentrating the reaction mixture under reduced pressure, the residue was dissolved in water (100 mL). Concentrated hydrochloric acid was added to this solution in an ice bath for acidification, and the solution was extracted with chloroform (100 mL×3). The extract was washed with saturated aqueous solution of sodium chloride (100 mL), and dried with anhydrous sodium sulfate. After the filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 2:1) to obtain 16.7 g (72%) of the title compound as a pale brown oily product.
Name
ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
72%

Synthesis routes and methods III

Procedure details

Ethyl acrylate (65.01 ml, 600.0 mmol) was added to a toluene (1,200 ml) solution containing N-benzyloxycarbonylglycine ethyl ester (156.3 g, 600.0 mmol) and then, under ice-cooling, sodium hydride (60% oil; 26.40 g, 660.0 mmol) was added thereto. After 10 minutes of stirring at the same temperature, the ice bath was taken off, and the mixture was stirred at room temperature for 20 minutes and then at 50° C. for 3 hours. After completion of the reaction, and under ice-cooling, the reaction solution was adjusted to about pH 3 by adding 10% citric acid aqueous solution and mixed with ethyl acetate, and the mixture was shaken and then subjected to separation of layers. The organic layer was separated and washed with saturated brine, and the water layer was further extracted with ethyl acetate. The organic layers were dried over anhydrous sodium sulfate and then filtered, and the solvent was evaporated under a reduced pressure to obtain 196.7 g (600.0 mmol, quantitative) of the title compound.
Quantity
65.01 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
156.3 g
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 2
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 3
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 4
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 6
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Citations

For This Compound
2
Citations
LS Feng, ML Liu, S Wang, Y Chai, K Lv, GZ Shan… - Tetrahedron, 2011 - Elsevier
The synthesis of naphthyridone derivatives containing 8-alkoxyimino-1,6-dizaspiro[3.4]octane scaffolds, the position isomers of the side chain at the C-7 position of Zabofloxacin, has …
Number of citations: 32 www.sciencedirect.com
MJ Rozema, L Bhagavatula, A Christesen… - … Process Research & …, 2021 - ACS Publications
Process development of a six-stage synthesis of upadacitinib, a JAK1 inhibitor, is described. It is highlighted by an enantioselective and diastereoselective hydrogenation of a …
Number of citations: 7 pubs.acs.org

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